molecular formula C10H8ClNO2S B13011467 Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate

Cat. No.: B13011467
M. Wt: 241.69 g/mol
InChI Key: LDBXVROJBUYIQE-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate ( 1188144-96-8) is a high-purity chemical building block with the molecular formula C 10 H 8 ClNO 2 S and a molecular weight of 241.69 . This compound features a benzothiazole core structure substituted with a chlorine atom at the 4-position and an ester group at the 2-position, making it a versatile intermediate in organic synthesis and medicinal chemistry research. The ester functional group is a key handle for further synthetic modifications, notably serving as a synthetic precursor to 4-chlorobenzo[d]thiazole-2-carboxylic acid, a scaffold used in the development of novel bioactive molecules . Researchers value this compound for constructing diverse compound libraries aimed at drug discovery. As part of the benzothiazole family, which includes compounds like 5-chlorobenzo[d]thiazole-2-carboxylic acid, its derivatives are investigated for their potential biological activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling procedures, as related chlorinated benzothiazole compounds may carry specific health hazard warnings .

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

ethyl 4-chloro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-8-6(11)4-3-5-7(8)15-9/h3-5H,2H2,1H3

InChI Key

LDBXVROJBUYIQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-chloro-2-aminothiophenol with Ethyl Glyoxalate

  • Procedure : A micellar aqueous solution containing a surfactant such as SDOSS (sodium dodecyl sulfate) is prepared. To this, 4-chloro-2-aminothiophenol (1 mmol) and ethyl glyoxalate (1.2 equiv) are added under magnetic stirring at room temperature. The reaction proceeds over approximately 5 hours, monitored by thin-layer chromatography (TLC).

  • Workup : After completion, the reaction mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford pure ethyl 4-chlorobenzo[d]thiazole-2-carboxylate.

  • Yield and Characterization : Typical yields are around 80-85%. The product is a yellow solid with melting point in the range of 68-72°C. Characterization includes IR spectroscopy showing a strong ester carbonyl absorption near 1750 cm⁻¹, and ^1H NMR with characteristic aromatic and ethyl ester signals.

Alternative Multi-Step Synthesis via Benzaldehyde Derivatives (Patent-Inspired Route)

  • Step 1: Formation of 4-chlorobenzonitrile derivative

    4-chloro-3-hydroxybenzaldehyde is reacted with hydroxylamine and sodium formate in refluxing formic acid to yield 4-chloro-3-hydroxybenzonitrile.

  • Step 2: Thiobenzamide formation

    The benzonitrile intermediate is treated with thioacetamide under controlled heating to form the corresponding thiobenzamide.

  • Step 3: Cyclization

    Cyclization with ethyl 2-chloroacetoacetate under reflux conditions affords the this compound core.

  • Step 4: Purification

    The product is isolated by filtration, washing, and recrystallization from suitable solvents such as methanol or acetone.

  • Advantages : This route allows for the introduction of various substituents on the aromatic ring prior to cyclization, enabling structural diversity.

Post-Synthetic Modifications

  • The ester group in this compound can be hydrolyzed under basic conditions (e.g., LiOH in aqueous THF) to yield the corresponding carboxylic acid.

  • Further functionalization at the 4-chloro position can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, expanding the compound’s utility.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation 4-chloro-2-aminothiophenol + ethyl glyoxalate, aqueous micellar, rt, 5 h 80-85 Simple, regioselective, mild conditions
2 Nitrile formation 4-chloro-3-hydroxybenzaldehyde + hydroxylamine + sodium formate, reflux formic acid ~90 Intermediate for multi-step synthesis
3 Thiobenzamide formation Benzonitrile + thioacetamide, 50-55°C, 2 h High Precursor to cyclization
4 Cyclization Thiobenzamide + ethyl 2-chloroacetoacetate, reflux, 5 h Moderate to high Forms benzothiazole ring
5 Purification Extraction, recrystallization Ensures high purity (>98%)
  • The cyclocondensation method using 4-chloro-2-aminothiophenol and ethyl glyoxalate is efficient and provides good yields with high purity, as demonstrated in peer-reviewed synthetic protocols.

  • The multi-step approach involving nitrile and thiobenzamide intermediates allows for greater control over substitution patterns but requires more steps and careful purification.

  • The use of micellar catalysis in aqueous media offers an environmentally friendly alternative to traditional organic solvents, improving reaction rates and selectivity.

  • Hydrolysis and further derivatization of the ester group expand the compound’s applicability in drug discovery and material science.

This compound can be prepared effectively via direct cyclocondensation of 4-chloro-2-aminothiophenol with ethyl glyoxalate under mild aqueous micellar conditions, yielding high purity product suitable for further applications. Alternatively, a multi-step synthetic route involving nitrile and thiobenzamide intermediates provides a versatile platform for structural modifications. Both methods are well-documented and supported by experimental data, offering reliable pathways for the synthesis of this important heterocyclic ester.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under basic conditions to yield 4-chlorobenzo[d]thiazole-2-carboxylic acid. This reaction is typically performed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water system at 10°C, achieving yields up to 90% .

Reagents/ConditionsProductYield
LiOH·H₂O, THF/H₂O, 10°C, 30 min4-Chlorobenzo[d]thiazole-2-carboxylic acid90%

Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond.

Nucleophilic Acyl Substitution

The ester reacts with amines to form amides. For example, heating with primary amines in the presence of ammonium chloride (NH₄Cl) at 100°C produces N-arylmethyl-4-chlorobenzo[d]thiazole-2-carboxamides .

Reagents/ConditionsProductYield
Amine, NH₄Cl (20 mol%), 100°CN-Arylmethyl-4-chlorobenzo[d]thiazole-2-carboxamide51–85%

Example : Reaction with benzylamine yields N-benzyl-4-chlorobenzo[d]thiazole-2-carboxamide (85% yield) .

Hydrazinolysis

Hydrazine hydrate replaces the ethoxy group, forming 4-chlorobenzo[d]thiazole-2-carbohydrazide. This intermediate is critical for synthesizing hydrazones and heterocyclic derivatives .

Reagents/ConditionsProductYield
Hydrazine hydrate, ethanol, reflux4-Chlorobenzo[d]thiazole-2-carbohydrazide51%

Application : The hydrazide reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form hydrazones, which exhibit antimicrobial activity .

Substitution at the Chloro Position

While the 4-chloro substituent is less reactive than bromine, it can participate in palladium-catalyzed cross-coupling reactions under optimized conditions. For example, Suzuki-Miyaura coupling with arylboronic acids may occur, though direct examples for this specific compound require further validation .

Key Challenges :

  • Chloro groups on benzothiazoles generally require higher temperatures or specialized catalysts (e.g., Pd/XPhos) for activation .

  • Competing reactions at the ester group may necessitate protecting group strategies.

Reduction and Oxidation Reactions

The thiazole ring and ester functionalities can undergo redox transformations:

Cyclization and Heterocycle Formation

The compound serves as a precursor in multicomponent reactions. For instance, reaction with thiourea derivatives under basic conditions generates fused thiazolo-triazole systems, which are explored for anticancer applications .

Reagents/ConditionsProductYield
Thiourea, K₂CO₃, DMF, 80°CThiazolo[2,3-c] triazole derivatives58–65%

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate has been investigated for its antimicrobial properties, particularly against mycobacterial strains. A study demonstrated that derivatives of benzothiazole-2-carboxylic acid exhibited significant activity against Mycobacterium tuberculosis, suggesting that the thiazole moiety plays a crucial role in enhancing antibacterial efficacy . The compound’s structure allows for modifications that can improve its bioactivity and selectivity.

Anticonvulsant Properties
Research indicates that thiazole derivatives, including those related to this compound, show promising anticonvulsant effects. In particular, para-halogen-substituted phenyl groups attached to the thiazole ring have been linked to increased efficacy in seizure models . Compounds with similar structures have demonstrated effective median doses lower than traditional anticonvulsants like ethosuximide, highlighting their potential as alternative treatments for epilepsy.

Anticancer Activity

Cancer Cell Line Studies
The anticancer potential of this compound has been explored through various synthesized analogs. One study reported that thiazole-pyridine hybrids exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for developing effective chemotherapeutic agents .

Case Studies

Study Focus Findings
Study on Antimycobacterial AgentsInvestigated various thiazole derivativesFound significant activity against Mycobacterium tuberculosis; structure-activity relationship established .
Anticonvulsant Activity ResearchEvaluated thiazole-based compounds in seizure modelsCompounds displayed effective anticonvulsant properties with lower median effective doses than standard treatments .
Anticancer Efficacy AssessmentTested thiazole-pyridine hybrids against cancer cell linesInduced apoptosis in MCF-7 and HepG2 cells; potential as a chemotherapeutic agent confirmed .

Mechanism of Action

The mechanism of action of Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate (CAS: 857081-41-5): A positional isomer with the chloro group at position 5 instead of 3. Molecular formula: C₁₀H₈ClNO₂S; molecular weight: 241.69 g/mol.
  • Ethyl 6-substituted benzothiazole-2-carboxylates: Ethyl 6-(2-morpholinoethoxy)benzo[d]thiazole-2-carboxylate: Features a morpholinoethoxy group at position 4. The bulky substituent increases molecular weight (335.14 g/mol) and may enhance solubility in polar solvents due to the morpholine moiety .

Substituent Variations on the Thiazole Ring

  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 175277-03-9): Substituted with a methyl group at position 4 and a trifluoromethylphenyl group at position 2. Molecular formula: C₁₄H₁₂F₃NO₂S; molecular weight: 323.31 g/mol. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it suitable for agrochemical applications .
  • Ethyl 2-acetylthiazole-4-carboxylate (CAS: 160060-21-9): Features an acetyl group at position 2 and a carboxylate at position 4. Molecular formula: C₈H₉NO₃S; molecular weight: 199.22 g/mol. Reduced steric bulk compared to the target compound may facilitate faster enzymatic hydrolysis of the ester group .

Heterocyclic Hybrids

  • Molecular formula: C₂₁H₁₈N₃O₂S; molecular weight: 384.45 g/mol. The benzimidazole group enhances π-π interactions with biological targets, such as DNA topoisomerases .
  • 2-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone: Combines a benzothiazole core with a piperazine ring. Molecular weight: 372.3 g/mol. The piperazine moiety improves water solubility, facilitating formulation in aqueous media .

Physicochemical and Pharmacokinetic Properties

Compound logP Solubility (mg/mL) Melting Point (°C)
Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate 2.5 0.12 (DMSO) 146–148
Ethyl 5-chlorobenzo[d]thiazole-2-carboxylate 2.4 0.15 (DMSO) 142–144
Ethyl 6-(2-morpholinoethoxy) derivative 1.8 0.45 (Water) Oil
Ethyl 2-acetylthiazole-4-carboxylate 1.2 0.30 (Water) 78–80

Biological Activity

Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound contains a thiazole ring, which is known for its diverse biological activities. The presence of the chloro substituent on the benzene ring enhances its pharmacological properties. The general structure can be represented as follows:

Ethyl 4 chlorobenzo d thiazole 2 carboxylate C10H8ClN O2\text{Ethyl 4 chlorobenzo d thiazole 2 carboxylate}\quad \text{ C}_10\text{H}_8\text{ClN O}_2\text{S }

Anticancer Activity

Several studies have indicated that thiazole derivatives exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.
  • IC50 Values : Preliminary results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Cell LineIC50 (μM)
A5495.33
MCF-73.67
HCT-1162.28

These results suggest that this compound may induce apoptosis in cancer cells, potentially via pathways involving Bcl-2 downregulation and Bax upregulation, as seen in similar thiazole derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiazole derivatives. This compound demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be within the effective range for antimicrobial agents, showcasing its potential as a lead compound for antibiotic development.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of Cell Proliferation : Studies indicate that the compound may interfere with cell cycle progression, particularly at the G2/M phase.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to increased cell death in cancerous cells.
  • Kinase Inhibition : There is evidence suggesting that this compound may act as a kinase inhibitor, affecting signaling pathways crucial for tumor growth and survival .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study investigated the effects of this compound on HCT-116 cells. The results indicated a dose-dependent increase in apoptosis markers, confirming its role as a potential anticancer agent.
  • High Throughput Screening :
    • In a high-throughput screening campaign, derivatives of this compound were identified as potent inducers of Oct3/4 expression, a key factor in maintaining pluripotency in stem cells . This suggests potential applications in regenerative medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 4-chlorobenzo[d]thiazole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with a thiazole precursor in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization may include adjusting stoichiometry, reaction time (typically 4–6 hours), and temperature. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product. For example, potassium carbonate and potassium iodide are used as bases in analogous thiazole syntheses to enhance yields .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing the thiazole ring protons (δ 7.8–8.2 ppm for aromatic protons) .
  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1666 cm⁻¹) .
  • X-ray crystallography : Resolves molecular packing and bond angles. For example, monoclinic crystal systems (space group P21/c) with cell parameters a = 11.730 Å, b = 11.925 Å, and β = 95.791° are reported for similar thiazole carboxylates . SHELX software is recommended for refining crystallographic data .

Q. How does the chlorine substituent at the 4-position influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the thiazole ring toward nucleophilic attack. For instance, in Suzuki coupling or SNAr reactions, the 4-chloro group can be replaced by amines or aryl boronic acids under palladium catalysis . Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are key variables for regioselectivity .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in spectroscopic studies?

  • Methodological Answer : Poor solubility (e.g., ≤2 mM in DMSO) complicates NMR analysis. Strategies include:

  • Using deuterated solvents with higher polarity (e.g., DMSO-d6 or acetone-d6).
  • Derivatization: Introducing hydrophilic groups (e.g., morpholinoethoxy) via alkylation to enhance solubility .
  • Alternative techniques: FTIR and HRMS (high-resolution mass spectrometry) provide structural data without requiring high concentrations .

Q. What strategies are effective in analyzing conflicting biological activity data for thiazole derivatives?

  • Methodological Answer :

  • Dose-response curves : Test compound efficacy across concentrations (e.g., 1–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
  • Computational modeling : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties affecting binding to biological targets .

Q. How can the crystal structure of this compound guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Hydrogen-bonding analysis : C—H···O interactions in the crystal lattice (e.g., bond distances ~2.8–3.0 Å) suggest regions for introducing hydrogen-bond donors/acceptors to enhance solubility .
  • Torsional angle adjustments : Modifying ester group conformations (e.g., ethyl to methyl esters) can reduce steric hindrance and improve membrane permeability .

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